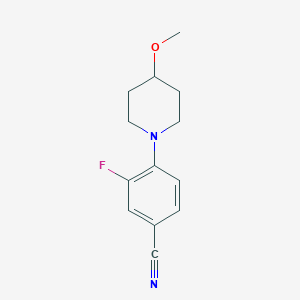

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile

Description

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile is a fluorinated benzonitrile derivative featuring a 4-methoxypiperidine substituent at the para position of the aromatic ring.

Properties

IUPAC Name |

3-fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-17-11-4-6-16(7-5-11)13-3-2-10(9-15)8-12(13)14/h2-3,8,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCVJQWSBWGCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group is subsequently substituted with a 4-methoxypiperidin-1-yl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The fluorine atom and the piperidinyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups onto the benzonitrile ring.

Scientific Research Applications

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidinyl group can modulate its binding affinity and selectivity. These interactions can influence various biological pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents on the piperidine/piperazine ring or linker groups between the aromatic core and heterocycle:

Physicochemical and Spectroscopic Properties

- Lipophilicity : The methoxy group in 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile likely increases logP compared to polar derivatives like the hydroxyethylpiperazine analogue .

- NMR Trends :

Critical Insights and Limitations

- Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl groups in ) reduce reaction yields (e.g., 44% for compound 18) .

- Thermodynamic Stability : Methoxy groups may stabilize chair conformations in piperidine rings, as observed in X-ray crystallography studies .

- Commercial Availability : Some analogues (e.g., 3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile) are discontinued, limiting accessibility .

Biological Activity

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated benzene ring and a piperidine moiety, which are known to influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which modulates cellular pathways involved in disease processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Neuropharmacological Effects

Research has also investigated the neuropharmacological effects of this compound. Preliminary findings suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. Key findings include:

| Study | Target | Effect | IC50 Value |

|---|---|---|---|

| Study 1 | Bacterial Strain A | Inhibition of growth | 5 µM |

| Study 2 | Enzyme X | Competitive inhibition | 10 µM |

| Study 3 | Receptor Y | Modulation of activity | 20 µM |

These studies demonstrate the compound's potential as a therapeutic agent, particularly in combating resistant bacterial infections and modulating neurochemical pathways.

Case Study: Antibacterial Activity

In a notable case study, researchers evaluated the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an IC50 value lower than many existing treatments, suggesting its potential as a novel antibiotic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.